molecular formula C11H17NO B1293726 2-[(Dimethylamino)methyl]-4-ethylbenzenol CAS No. 55955-99-2

2-[(Dimethylamino)methyl]-4-ethylbenzenol

Cat. No.: B1293726
CAS No.: 55955-99-2
M. Wt: 179.26 g/mol
InChI Key: FSBZQLGCTYKSMP-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methyl]-4-ethylbenzenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a dimethylamino group attached to a methyl group, which is further connected to the benzene ring at the second position, and an ethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methyl]-4-ethylbenzenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylphenol and formaldehyde.

    Mannich Reaction: The key step in the synthesis is the Mannich reaction, which involves the condensation of 4-ethylphenol with formaldehyde and dimethylamine. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under controlled temperature conditions.

    Purification: The crude product obtained from the reaction is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methyl]-4-ethylbenzenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the dimethylamino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[(Dimethylamino)methyl]-4-ethylbenzenol has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methyl]-4-ethylbenzenol involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, leading to changes in their structure and function. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Dimethylamino)methyl]-4-methylbenzenol
  • 2-[(Dimethylamino)methyl]-4-propylbenzenol
  • 2-[(Dimethylamino)methyl]-4-isopropylbenzenol

Uniqueness

2-[(Dimethylamino)methyl]-4-ethylbenzenol is unique due to the presence of the ethyl group at the fourth position, which influences its chemical reactivity and biological activity. Compared to its analogs with different alkyl groups, this compound exhibits distinct properties that make it suitable for specific applications in research and industry.

Properties

IUPAC Name

2-[(dimethylamino)methyl]-4-ethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-4-9-5-6-11(13)10(7-9)8-12(2)3/h5-7,13H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBZQLGCTYKSMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60204542
Record name o-Cresol, alpha-(dimethylamino)-4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55955-99-2
Record name o-Cresol, alpha-(dimethylamino)-4-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055955992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Cresol, alpha-(dimethylamino)-4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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